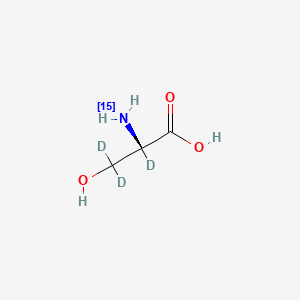

L-Serine-15N,d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C3H7NO3 |

|---|---|

Molecular Weight |

109.10 g/mol |

IUPAC Name |

(2S)-2-(15N)azanyl-2,3,3-trideuterio-3-hydroxypropanoic acid |

InChI |

InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m0/s1/i1D2,2D,4+1 |

InChI Key |

MTCFGRXMJLQNBG-KIYJLCFFSA-N |

Isomeric SMILES |

[2H][C@@](C(=O)O)(C([2H])([2H])O)[15NH2] |

Canonical SMILES |

C(C(C(=O)O)N)O |

Origin of Product |

United States |

Foundational & Exploratory

L-Serine-15N,d3: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the synthesis, application, and analysis of the isotopically labeled amino acid, L-Serine-15N,d3, for advanced research and pharmaceutical development.

This compound is a stable isotope-labeled form of the non-essential amino acid L-serine. In this molecule, the nitrogen atom in the amino group is replaced by its heavier, non-radioactive isotope, nitrogen-15 (¹⁵N), and three hydrogen atoms are substituted with deuterium (d3). This isotopic labeling renders this compound an invaluable tool in a multitude of research applications, particularly in the fields of metabolomics, proteomics, and drug development. Its distinct mass allows for precise tracking and quantification in complex biological systems using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Core Applications in Research

The primary utility of this compound lies in its application as an internal standard for the accurate quantification of unlabeled L-serine in biological samples and as a tracer to elucidate metabolic pathways.

-

Internal Standard for Quantitative Analysis: In liquid chromatography-mass spectrometry (LC-MS) based quantitative analysis, this compound serves as an ideal internal standard.[1][2] Since its chemical and physical properties are nearly identical to the endogenous L-serine, it co-elutes during chromatography and experiences similar ionization efficiency in the mass spectrometer. This allows for the correction of variations in sample preparation and instrument response, leading to highly accurate and precise quantification of L-serine concentrations in various matrices such as plasma and tissue extracts.[3][4]

-

Metabolic Flux Analysis: As a metabolic tracer, this compound enables researchers to track the fate of serine in cellular metabolism. By introducing the labeled serine into cell cultures or in vivo models, scientists can follow its incorporation into downstream metabolites and macromolecules, including proteins, lipids, and nucleotides. This provides critical insights into the dynamics of metabolic pathways and how they are altered in disease states such as cancer or neurological disorders.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃H₄D₃¹⁵NO₃ | |

| Molecular Weight | 109.10 g/mol | |

| Isotopic Purity (¹⁵N) | Typically ≥98% | |

| Isotopic Purity (D) | Typically ≥98% | |

| Appearance | Solid | |

| Storage | Room temperature, protected from light and moisture |

Experimental Protocols

Using this compound as an Internal Standard in LC-MS/MS Analysis

This protocol outlines a general procedure for the quantification of L-serine in human plasma using this compound as an internal standard.

1. Preparation of Stock Solutions:

- Prepare a stock solution of this compound (internal standard) at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol-water, 1:1 v/v).

- Prepare a stock solution of unlabeled L-serine for calibration standards at a concentration of 1 mg/mL in the same solvent.

2. Preparation of Calibration Standards and Quality Controls:

- Prepare a series of calibration standards by spiking a surrogate matrix (e.g., phosphate-buffered saline or stripped plasma) with the unlabeled L-serine stock solution to achieve a range of concentrations.

- Add the this compound internal standard stock solution to each calibration standard and quality control sample to a final concentration.

- Quality control (QC) samples are prepared at low, medium, and high concentrations in the biological matrix of interest (e.g., human plasma).

3. Sample Preparation (Protein Precipitation):

- Thaw plasma samples on ice.

- To 50 µL of plasma, calibration standard, or QC sample, add 5 µL of the this compound internal standard working solution.

- Add 150 µL of ice-cold methanol (or another suitable protein precipitation agent) to precipitate proteins.

- Vortex mix for 30 seconds.

- Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

- Transfer the supernatant to a new tube for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

- Inject the prepared samples onto an LC-MS/MS system.

- Separation is typically achieved on a C18 reversed-phase column.

- The mass spectrometer is operated in positive ion mode using multiple reaction monitoring (MRM) to detect the transitions for both L-serine and this compound.

LC-MS/MS Parameters for L-Serine Analysis

| Parameter | Typical Value |

| LC Column | C18 reversed-phase (e.g., Zorbax Eclipse XDB-C18) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Flow Rate | 0.2 - 0.5 mL/min |

| Injection Volume | 5 - 10 µL |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transition (L-serine) | m/z 106.1 → 60.1 |

| MRM Transition (this compound) | m/z 109.0 → 63.0 |

Metabolic Flux Analysis using this compound

This protocol provides a general workflow for a stable isotope tracing experiment in cell culture.

1. Cell Culture and Labeling:

- Culture cells of interest to the desired confluency.

- Replace the standard culture medium with a medium containing this compound at a known concentration. The concentration and labeling duration will depend on the specific experimental goals.

- Incubate the cells for the desired time period to allow for the uptake and metabolism of the labeled serine.

2. Metabolite Extraction:

- Aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

- Quench metabolism by adding ice-cold extraction solvent (e.g., 80% methanol).

- Scrape the cells and collect the cell lysate.

- Centrifuge to pellet cell debris.

- Collect the supernatant containing the metabolites.

3. LC-MS Analysis:

- Analyze the metabolite extracts using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to detect the mass isotopologues of downstream metabolites.

- The mass shift due to the incorporation of ¹⁵N and deuterium will indicate the contribution of serine to the synthesis of these molecules.

Signaling Pathways and Experimental Workflows

L-Serine Metabolism Pathway

L-serine is a central node in metabolism, contributing to numerous biosynthetic pathways. The diagram below illustrates the major metabolic fates of L-serine.

Caption: L-Serine synthesis from glycolysis and its major metabolic fates.

Experimental Workflow for Quantitative Analysis

The following diagram illustrates a typical workflow for the quantification of L-serine in a biological sample using this compound as an internal standard.

Caption: Workflow for L-serine quantification using an internal standard.

Logical Relationship in Stable Isotope Tracing

This diagram illustrates the logical flow of a stable isotope tracing experiment to study metabolic pathways.

Caption: Logical flow of a stable isotope tracing experiment.

References

L-Serine-15N,d3: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of L-Serine-15N,d3, a stable isotope-labeled amino acid crucial for a variety of research applications. This document covers its chemical and physical properties, CAS number information, and its significant roles in metabolic studies, proteomics, and biomolecular Nuclear Magnetic Resonance (NMR). Detailed experimental workflows and key metabolic pathways involving L-serine are also presented to support the practical application of this compound in a laboratory setting.

Section 1: Core Properties and Identification

This compound is a form of L-serine where the nitrogen atom in the amino group is replaced by its heavy isotope, nitrogen-15 (¹⁵N), and three hydrogen atoms are substituted with deuterium (d3). This labeling provides a distinct mass shift, making it an invaluable tracer in mass spectrometry-based and NMR-based studies.

CAS Number Information

A specific CAS (Chemical Abstracts Service) number for this compound is not consistently available across chemical supplier databases. The most closely related and commercially available product is often described as L-Serine (2,3,3-D₃, ¹⁵N), for which a specific labeled CAS number is not provided.[1]

For reference, the CAS numbers for unlabeled L-serine and other related isotopically labeled analogs are provided in the table below. Researchers should refer to the documentation provided by their specific supplier for the most accurate product identification.

Chemical and Physical Data

The following table summarizes the key quantitative data for this compound and its common analogs.

| Property | This compound (as L-Serine (2,3,3-D₃, ¹⁵N)) | Unlabeled L-Serine | L-Serine-d3 | L-Serine-¹³C₃,¹⁵N |

| CAS Number | Not Available[1] | 56-45-1[1][2][3] | 105591-10-4 | 202407-34-9 |

| Molecular Formula | HOCD₂CD(¹⁵NH₂)COOH | HOCH₂CH(NH₂)COOH | HOCD₂CD(NH₂)COOH | HO¹³CH₂¹³CH(¹⁵NH₂)¹³CO₂H |

| Molecular Weight | 109.10 g/mol | 105.09 g/mol | 108.11 g/mol | 109.06 g/mol |

| Chemical Purity | ≥98% | Typically ≥98% | ≥98% | 95% (CP), 98 atom % ¹⁵N, 98 atom % ¹³C |

| Appearance | Solid | Solid | Solid | Solid |

| Storage Temperature | Room temperature, away from light and moisture | Room temperature | Room temperature, away from light and moisture | Room temperature |

Section 2: Applications in Research

The unique isotopic signature of this compound makes it a powerful tool in various research fields. Its primary applications lie in its use as a tracer to elucidate metabolic pathways and as an internal standard for the precise quantification of biomolecules.

-

Metabolomics and Metabolism Studies : As a tracer, this compound allows researchers to track the metabolic fate of serine in cellular systems. This is critical for investigating diseases with altered serine metabolism, such as certain cancers and neurodegenerative disorders.

-

Proteomics : In quantitative proteomics, this compound can be incorporated into proteins during synthesis. This enables the precise measurement of protein expression levels and turnover rates, allowing for accurate comparisons across different experimental conditions.

-

Biomolecular NMR : The ¹⁵N labeling is particularly valuable for biomolecular NMR spectroscopy. It aids in the investigation of protein structure, dynamics, and molecular interactions by providing an NMR-active nucleus for specific resonance assignments.

Section 3: Metabolic Significance of L-Serine

L-serine is a non-essential amino acid that plays a central role in a wide array of cellular functions, including protein synthesis, neurotransmission, and the synthesis of phospholipids and sphingolipids. It is synthesized in the body from the glycolytic intermediate 3-phosphoglycerate via the phosphorylated pathway.

The Phosphorylated Pathway of L-Serine Biosynthesis

The primary route for de novo L-serine synthesis in humans is the phosphorylated pathway, which involves three key enzymatic reactions. This pathway is particularly active in astrocytes in the brain.

Caption: The phosphorylated pathway of L-serine biosynthesis.

Section 4: Experimental Protocols and Workflows

The use of this compound in research typically involves its incorporation into proteins in a cell-based expression system, followed by analysis using mass spectrometry or NMR.

General Workflow for Isotopic Labeling of Proteins

The following diagram illustrates a typical experimental workflow for the production and analysis of proteins labeled with stable isotopes like this compound. This process is fundamental to techniques such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).

Caption: General workflow for isotopic labeling of proteins.

Detailed Methodologies

1. Cell Culture and Labeling:

-

Choose an appropriate expression host, such as E. coli or a mammalian cell line. For targeted labeling, an auxotrophic strain that cannot synthesize serine may be used to ensure efficient incorporation of the labeled amino acid.

-

Culture the cells in a minimal medium where the concentration of unlabeled serine is depleted or absent.

-

Supplement the medium with a known concentration of this compound. The amount will depend on the specific experimental requirements and the expression system.

2. Protein Expression and Purification:

-

Once the cells have reached an optimal density, induce the expression of the target protein using a suitable inducing agent (e.g., IPTG for E. coli).

-

After the expression period, harvest the cells by centrifugation.

-

Lyse the cells using mechanical or chemical methods to release the cellular contents.

-

Purify the labeled protein from the cell lysate using standard chromatography techniques (e.g., affinity, ion-exchange, or size-exclusion chromatography).

3. Analysis:

-

Mass Spectrometry: For proteomic applications, the purified protein is typically digested into peptides. The mass shift introduced by the ¹⁵N and deuterium labels allows for the relative or absolute quantification of the protein when compared to an unlabeled internal standard.

-

NMR Spectroscopy: For structural biology studies, the purified, isotopically labeled protein is concentrated into a suitable buffer for NMR analysis. The ¹⁵N label allows for the acquisition of heteronuclear correlation spectra (e.g., ¹H-¹⁵N HSQC), which provides information on the structure and dynamics of the protein.

This technical guide serves as a foundational resource for researchers working with this compound. For specific applications, further optimization of the described protocols may be necessary. Always refer to the manufacturer's safety data sheet (SDS) for safe handling and storage procedures.

References

Technical Guide: Molecular Weight of L-Serine-15N,d3

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed breakdown of the molecular weight of L-Serine-15N,d3, an isotopically labeled variant of the amino acid L-serine. This information is critical for a range of applications, including mass spectrometry-based metabolic flux analysis, quantitative proteomics, and as a tracer in various biochemical assays.

Overview of L-Serine and Its Isotopologues

L-serine is a proteinogenic amino acid with the chemical formula C₃H₇NO₃.[1][2][3] Isotopologues of L-serine, such as this compound, are valuable tools in scientific research. In this specific variant, the naturally abundant nitrogen-14 (¹⁴N) atom is replaced by its heavier, stable isotope, nitrogen-15 (¹⁵N).[4][5] Additionally, three hydrogen atoms (¹H) are substituted with deuterium (²H or D), a stable isotope of hydrogen. These substitutions result in a molecule with a greater mass, allowing it to be distinguished from its unlabeled counterpart by mass-sensitive analytical techniques.

Molecular Weight Data

The precise mass of a molecule can be represented in two ways: the monoisotopic mass (the mass of the molecule with the most abundant isotopes) and the average molecular weight (the weighted average of the masses of all naturally occurring isotopes). For isotopically labeled compounds, the specific isotopes used are factored into the calculation.

The table below summarizes the key quantitative data for both standard L-serine and its labeled form, this compound.

| Compound | Molecular Formula | Monoisotopic Mass (Da) | Average Molecular Weight ( g/mol ) |

| L-Serine | C₃H₇NO₃ | 105.0426 | 105.09 |

| This compound | C₃H₄D₃¹⁵NO₃ | 109.0585 | 109.12 |

Note: The values are derived from the atomic masses of the constituent isotopes.

Calculation Methodology

The molecular weight of this compound is calculated by adjusting the molecular weight of standard L-serine to account for the isotopic substitutions.

-

Base Molecule: The starting point is the monoisotopic mass of L-serine (C₃H₇¹⁴NO₃), which is approximately 105.0426 Da.

-

Nitrogen Isotope Substitution: The mass of a nitrogen-14 atom is subtracted, and the mass of a nitrogen-15 atom (15.000109 Da) is added.

-

Hydrogen Isotope Substitution: The mass of three protium (¹H) atoms is subtracted, and the mass of three deuterium (²H or D) atoms (atomic weight ~2.014 Da) is added.

The net change in mass is the sum of the mass differences for each isotopic substitution:

-

Δ Mass (N) = Mass(¹⁵N) - Mass(¹⁴N)

-

Δ Mass (H) = 3 x [Mass(²H) - Mass(¹H)]

This results in a monoisotopic mass of approximately 109.0585 Da for this compound. A similar principle applies to the calculation of the average molecular weight, using the standard atomic weights of the elements.

Experimental Protocols and Visualizations

The query pertains to a specific physicochemical property (molecular weight) of a chemical compound. As such, detailed experimental protocols for its use or diagrams of signaling pathways are outside the scope of this guide. The determination of molecular weight is a foundational calculation based on atomic masses and does not involve an experimental workflow or biological pathway that would necessitate a diagram.

For researchers interested in utilizing this compound, relevant experimental protocols would be specific to the application, such as:

-

Sample preparation for mass spectrometry.

-

Cell culture conditions for metabolic labeling.

-

Protocols for nuclear magnetic resonance (NMR) spectroscopy.

These protocols are highly dependent on the experimental design and are not intrinsic to the compound's molecular weight.

Logical Relationship Visualization

A logical diagram can illustrate the relationship between the base molecule and its isotopically labeled form.

Caption: Isotopic substitution workflow for L-Serine.

References

An In-depth Technical Guide to the Synthesis and Purification of L-Serine-¹⁵N,d₃

This technical guide provides a comprehensive overview of the methodologies for the synthesis and purification of L-Serine-¹⁵N,d₃, an isotopically labeled variant of the non-essential amino acid L-serine. This document is intended for researchers, scientists, and professionals in the field of drug development and metabolic research who utilize stable isotope-labeled compounds as tracers or internal standards in quantitative analyses such as NMR and mass spectrometry.

Introduction to L-Serine-¹⁵N,d₃

L-Serine-¹⁵N,d₃ is a stable isotope-labeled form of L-serine, incorporating one ¹⁵N atom and three deuterium (d) atoms at the 2, 3, and 3 positions of the molecule. This labeling provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of natural L-serine in complex biological matrices. Its applications are prevalent in metabolic flux analysis, proteomics, and clinical diagnostics. The synthesis and purification of high-purity L-Serine-¹⁵N,d₃ are critical for the accuracy and reliability of these applications.

Synthesis of L-Serine-¹⁵N,d₃

The synthesis of L-Serine-¹⁵N,d₃ can be approached through various routes, including chemical and enzymatic methods. A robust and stereospecific method involves an enzymatic approach that ensures the desired L-configuration of the final product. This section outlines a proposed chemo-enzymatic synthesis pathway.

Proposed Chemo-Enzymatic Synthesis Pathway

The proposed synthesis involves two main stages: the chemical synthesis of a deuterated α-keto acid precursor, followed by the stereospecific enzymatic reductive amination to introduce the ¹⁵N label and form the final L-amino acid.

Experimental Protocol: Enzymatic Synthesis

This protocol is adapted from established methods for the enzymatic synthesis of ¹⁵N-labeled L-amino acids.[1]

Materials:

-

β-hydroxy-d₂-pyruvate (deuterated precursor)

-

[¹⁵N]Ammonium chloride (¹⁵NH₄Cl, 99 atom % ¹⁵N)

-

Glucose

-

Nicotinamide adenine dinucleotide (NAD⁺)

-

Alanine dehydrogenase (AlaDH) or Leucine dehydrogenase (LeuDH)

-

Glucose dehydrogenase (GlcDH)

-

Sodium hydroxide (1N)

-

Bidistilled water

Procedure:

-

In a temperature-controlled reaction vessel, dissolve 40 mmol of glucose, 8 mmol of β-hydroxy-d₂-pyruvate (sodium salt), and 8 mmol of [¹⁵N]ammonium chloride in 70 mL of bidistilled water.

-

Maintain the temperature at 30°C and adjust the pH to 8.0 with 1N NaOH.

-

Add NAD⁺ to a final concentration of 0.1 mM.

-

Initiate the reaction by adding AlaDH (or LeuDH) and GlcDH (approximately 100-120 U of each).

-

Monitor the reaction progress by measuring the consumption of the α-keto acid or the formation of L-serine using HPLC.

-

The reaction is typically complete within 24-48 hours.

-

Upon completion, terminate the reaction by denaturing the enzymes, for example, by heating the solution to 80°C for 20 minutes or by adding a deproteinizing agent.

-

Centrifuge the reaction mixture to remove the denatured proteins and collect the supernatant containing the crude L-Serine-¹⁵N,d₃.

Purification of L-Serine-¹⁵N,d₃

Purification of the synthesized L-Serine-¹⁵N,d₃ is crucial to remove unreacted starting materials, enzymes, salts, and byproducts. A multi-step purification process involving ion-exchange chromatography followed by crystallization is recommended.

Purification Workflow

References

An In-depth Technical Guide to the Isotopic Purity of L-Serine-¹⁵N,d₃

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity of L-Serine-¹⁵N,d₃, a stable isotope-labeled amino acid crucial for a variety of research applications, including metabolic studies, protein quantification, and as an internal standard in mass spectrometry. This document outlines the quantitative specifications for isotopic enrichment, details the experimental protocols for its determination, and provides a visual representation of the analytical workflow.

Quantitative Data on Isotopic Purity

The isotopic purity of L-Serine-¹⁵N,d₃ is a critical parameter that defines its quality and suitability for sensitive analytical applications. The following table summarizes the typical isotopic enrichment levels for this compound as provided by commercial suppliers.

| Isotope | Position of Labeling | Specified Isotopic Enrichment | Chemical Purity |

| ¹⁵N | Amine group | ≥ 98%[1] | ≥ 98%[1] |

| ²H (Deuterium) | 2,3,3-d₃ | ≥ 98%[1] |

Note: Isotopic enrichment refers to the percentage of the labeled isotope at a specific atomic position, while chemical purity indicates the percentage of the L-Serine molecule itself, irrespective of its isotopic composition.

Experimental Protocols for Determining Isotopic Purity

The determination of isotopic purity for compounds like L-Serine-¹⁵N,d₃ relies on sophisticated analytical techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods allow for the precise measurement of mass differences due to isotopic labeling and the characterization of the labeled positions within the molecule.

Mass Spectrometry (MS) Based Protocol

High-resolution mass spectrometry (HRMS) is a primary method for quantifying isotopic enrichment. The general approach involves comparing the ion intensities of the fully labeled molecule with its less-enriched or unlabeled counterparts.

Objective: To determine the isotopic enrichment of ¹⁵N and deuterium in L-Serine-¹⁵N,d₃.

Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, coupled with an electrospray ionization (ESI) source is recommended for its high mass accuracy and resolution.[2] This allows for the clear separation of isotopologue peaks.

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of L-Serine-¹⁵N,d₃ in a suitable solvent (e.g., a mixture of water and a miscible organic solvent like acetonitrile or methanol).

-

Perform serial dilutions to obtain a final concentration appropriate for the mass spectrometer's sensitivity, typically in the low µg/mL to ng/mL range.

-

-

Instrumental Analysis:

-

The sample is introduced into the mass spectrometer, typically via direct infusion or through a liquid chromatography (LC) system.

-

Acquire the full scan mass spectrum in positive ion mode. The protonated molecule, [M+H]⁺, will be observed.

-

The high resolution of the instrument is critical to distinguish between the different isotopologues (molecules with different numbers of heavy isotopes).

-

-

Data Analysis:

-

Identify the ion cluster corresponding to the protonated L-Serine-¹⁵N,d₃. The monoisotopic peak of the fully labeled species will have a higher mass-to-charge ratio (m/z) compared to the unlabeled L-Serine.

-

Calculate the isotopic enrichment by measuring the relative intensities of the peaks corresponding to the fully labeled isotopologue and any lighter isotopologues (e.g., those with ¹⁴N or fewer deuterium atoms).

-

The percentage of isotopic enrichment for ¹⁵N is determined by the ratio of the ion intensity of the ¹⁵N-containing molecule to the sum of intensities of the ¹⁵N and ¹⁴N-containing molecules. A similar calculation is performed for the deuterated positions.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR spectroscopy provides detailed structural information and can be used to confirm the positions of the isotopic labels and assess their enrichment.

Objective: To confirm the positions of ¹⁵N and deuterium labeling and to quantify the isotopic purity.

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a suitable probe for detecting ¹H, ¹³C, and ¹⁵N nuclei.

Procedure:

-

Sample Preparation:

-

Dissolve a precisely weighed amount of L-Serine-¹⁵N,d₃ in a deuterated solvent (e.g., D₂O).

-

An internal standard with a known concentration may be added for quantitative analysis (qNMR).

-

-

Instrumental Analysis:

-

¹H NMR: The absence or significant reduction of signals at the 2 and 3 positions will confirm the high level of deuteration at these sites.

-

¹⁵N NMR: A direct ¹⁵N NMR spectrum or, more commonly, a ¹H-¹⁵N heteronuclear correlation experiment (like HSQC or HMQC) will show a strong correlation signal confirming the presence of the ¹⁵N label at the amine position.

-

¹³C NMR: While not directly measuring the ¹⁵N or d₃ purity, ¹³C NMR can confirm the overall structure of the serine backbone.

-

-

Data Analysis:

-

For deuterated positions, the isotopic purity can be estimated by integrating the residual proton signals at the labeled positions and comparing them to the integral of a non-deuterated position or an internal standard.

-

For the ¹⁵N label, quantitative ¹⁵N NMR can be performed, although it is often less sensitive. More commonly, the high enrichment is confirmed by the strong signal in heteronuclear experiments.

-

Visualizing the Analytical Workflow

The following diagram illustrates a generalized workflow for the quality control and determination of isotopic purity for a stable isotope-labeled compound such as L-Serine-¹⁵N,d₃.

Caption: Workflow for Isotopic Purity Determination.

References

Substance Identification and Properties

An In-depth Technical Guide on the Safety of L-Serine-15N,d3

For Researchers, Scientists, and Drug Development Professionals

This compound is a stable isotope-labeled version of the non-essential amino acid L-Serine. The labeling with Nitrogen-15 (¹⁵N) and Deuterium (d3) makes it a valuable tool in metabolic research, proteomics, and as an internal standard for mass spectrometry-based quantification.[1][2]

Table 1: Physical and Chemical Properties of L-Serine and its Isotopically Labeled Analogs

| Property | Data | Source |

| Chemical Formula | C₃H₄D₃¹⁵NO₃ | Calculated |

| Molecular Weight | 109.10 g/mol | [2] |

| Appearance | White solid | [3] |

| Melting Point | 222 °C (decomposes) | [4] |

| Solubility | 250 g/L in water at 20 °C | |

| pH | 5-6.5 (2.5% aqueous solution) | |

| log Pow (n-octanol/water) | -3.07 | |

| Storage Temperature | Room temperature, away from light and moisture |

Hazard Identification and Precautionary Measures

Based on the available SDSs for L-Serine and its isotopically labeled counterparts, this compound is not classified as a hazardous substance or mixture. However, standard laboratory safety practices should always be observed.

Table 2: Hazard Identification and Personal Protective Equipment (PPE)

| Hazard Category | Classification | Recommended PPE |

| Acute Toxicity | Not classified | Standard laboratory attire |

| Skin Corrosion/Irritation | Not classified | Protective gloves |

| Serious Eye Damage/Irritation | Not classified | Safety glasses |

| Respiratory/Skin Sensitization | Not classified | Not required under normal use |

| Carcinogenicity | Not classified | Not applicable |

| Mutagenicity | Not classified | Not applicable |

| Reproductive Toxicity | Not classified | Not applicable |

Handling and Storage:

-

Handling: Avoid dust formation. Ensure adequate ventilation.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place. Protect from light and moisture.

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Hazardous Combustion Products: May include carbon monoxide, carbon dioxide, and nitrogen oxides.

Experimental Protocols: Clinical Safety Assessment of L-Serine

A significant source of safety data for L-Serine comes from a Phase I clinical trial conducted on patients with Amyotrophic Lateral Sclerosis (ALS). While this study used unlabeled L-Serine, the findings are highly relevant for assessing the general safety profile of the molecule.

Methodology of the Phase I Clinical Trial:

-

Study Design: A randomized, double-blind, placebo-controlled Phase I clinical trial.

-

Participants: Patients diagnosed with probable or definite ALS, aged 18-85 years, with a disease duration of less than three years.

-

Intervention: Patients were randomly assigned to receive one of four twice-daily oral doses of L-Serine (0.5g, 2.5g, 7.5g, or 15g) for six months.

-

Safety Monitoring: Blood, urine, and cerebrospinal fluid (CSF) samples were collected throughout the trial. The ALS Functional Rating Scale-Revised (ALSFRS-R) scores and forced vital capacity (FVC) were also monitored.

Results: The study concluded that L-Serine was generally well-tolerated by ALS patients at doses up to 15g twice daily. The most common adverse effects were gastrointestinal issues. The study did not find evidence that L-Serine accelerated the functional decline of patients.

In-Vivo Safety Data

A review of L-Serine's neuroprotective potential also summarized safe and effective doses from various in-vivo animal studies.

Table 3: Summary of L-Serine Doses in In-Vivo Studies

| Animal Model | Route of Administration | Dose Range | Reference |

| Various | Oral (p.o.) | 1.3 g/kg to 30 g/day | |

| Various | Intraperitoneal (i.p.) | 56 mg/kg to 1026 mg/kg |

Signaling Pathways and Biological Role

The isotopic labeling of this compound does not alter its fundamental biological activity. L-Serine plays a crucial role in cellular metabolism and signaling.

L-Serine Biosynthesis Pathway

L-Serine is synthesized in the body from the glycolytic intermediate 3-phosphoglycerate through a three-step enzymatic pathway.

Caption: The L-Serine biosynthesis pathway starting from the glycolytic intermediate 3-phosphoglycerate.

General Safety Assessment Workflow

The safety assessment of a chemical substance like this compound follows a logical workflow, starting from substance identification to risk management.

Caption: A general workflow for the safety assessment of a chemical substance.

Conclusion

While a specific SDS for this compound is not available, the collective data from related compounds and extensive research on L-Serine indicate a low hazard profile. It is not classified as a hazardous substance and is well-tolerated in in-vivo studies, including human clinical trials. Standard laboratory safety precautions are sufficient for handling this compound. Researchers and drug development professionals can confidently use this compound in their studies, adhering to the good laboratory practices outlined in this guide.

References

stability and storage conditions for L-Serine-15N,d3

An In-depth Technical Guide to the Stability and Storage of L-Serine-¹⁵N,d₃

For researchers, scientists, and drug development professionals, understanding the stability and appropriate storage conditions of isotopically labeled compounds is paramount to ensuring experimental accuracy and the integrity of research data. This guide provides a comprehensive overview of the stability and recommended storage conditions for L-Serine-¹⁵N,d₃, a stable isotope-labeled version of the non-essential amino acid L-Serine. While specific stability studies on L-Serine-¹⁵N,d₃ are not extensively published, this guide synthesizes information based on the known properties of L-Serine, general principles of handling stable isotopically labeled compounds, and established international guidelines for stability testing.

General Properties and Handling

L-Serine-¹⁵N,d₃ is a non-radioactive, stable isotopically labeled amino acid. The isotopic labels (¹⁵N and ²H) do not alter the fundamental chemical properties of the molecule. Therefore, the stability and reactivity of L-Serine-¹⁵N,d₃ are expected to be identical to that of unlabeled L-Serine.

General Handling Precautions:

-

Work in a well-ventilated area.

-

Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Consult the Safety Data Sheet (SDS) for the specific compound before use.

Recommended Storage Conditions

Based on information from suppliers of isotopically labeled L-Serine, the following storage conditions are recommended to ensure long-term stability.

Table 1: Recommended Storage Conditions for L-Serine-¹⁵N,d₃

| Parameter | Recommended Condition | Rationale |

| Temperature | Room Temperature (20-25°C) | Avoids potential degradation from excessive heat. |

| Light | Protect from light | L-Serine can be susceptible to photolytic degradation. |

| Moisture | Store in a dry environment | Moisture can promote hydrolysis and microbial growth. |

| Atmosphere | Tightly sealed container | Prevents contamination and exposure to moisture. |

Potential Degradation Pathways

The primary degradation pathways for L-Serine-¹⁵N,d₃ are anticipated to be the same as those for L-Serine. These pathways can be initiated by factors such as heat, pH, and oxidative stress.

-

Deamination: The loss of the amino group to form hydroxypyruvate.

-

Decarboxylation: The removal of the carboxyl group.

-

Oxidation: The hydroxyl group can be oxidized.

-

Dimerization and Polymerization: Under certain conditions, amino acids can form dimers and larger polymers.

In biological systems, L-serine can be enzymatically degraded to pyruvate.[1] In the gas phase, decomposition is primarily driven by dehydration, decarboxylation, and deamination.

Below is a simplified representation of the primary non-enzymatic degradation pathways.

Stability Testing Protocols

To formally assess the stability of L-Serine-¹⁵N,d₃, a stability testing program based on the International Council for Harmonisation (ICH) Q1A(R2) guidelines is recommended. This involves long-term and accelerated stability studies, as well as forced degradation studies to identify potential degradation products and validate the stability-indicating nature of analytical methods.

Table 2: ICH Recommended Conditions for Stability Testing

| Study | Storage Condition | Minimum Time Period |

| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

Forced Degradation Studies

Forced degradation (or stress testing) is crucial for understanding the intrinsic stability of the molecule and for developing stability-indicating analytical methods. The following conditions are recommended for L-Serine-¹⁵N,d₃.

Table 3: Recommended Forced Degradation Conditions

| Stress Condition | Protocol |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours |

| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours |

| Oxidation | 3% H₂O₂ at room temperature for 24 hours |

| Thermal Degradation | 80°C for 48 hours |

| Photostability | Expose to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter |

The workflow for conducting a forced degradation study is outlined below.

Analytical Methodologies for Stability Assessment

A stability-indicating analytical method is one that can accurately and precisely measure the active ingredient without interference from degradation products, excipients, or other potential impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity and stability of amino acids. For L-Serine, which lacks a strong chromophore, derivatization is often required for UV or fluorescence detection.

Example HPLC Method Parameters (Post-derivatization):

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: Gradient elution with a mixture of an aqueous buffer (e.g., acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Derivatizing Agent: o-Phthalaldehyde (OPA) with a chiral thiol (e.g., N-acetyl-L-cysteine) for chiral separation and fluorescence detection.[2]

-

Detector: Fluorescence or UV detector.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful tool for both quantification and identification of degradation products. It offers high sensitivity and specificity.

Example LC-MS/MS Method Parameters:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Mass Analyzer: Triple quadrupole or high-resolution mass spectrometer (e.g., TOF or Orbitrap).

-

Monitoring: Multiple Reaction Monitoring (MRM) for quantification of the parent compound and known degradation products. Full scan or product ion scan for the identification of unknown degradants.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is invaluable for the structural elucidation of degradation products. The presence of ¹⁵N and deuterium labels in L-Serine-¹⁵N,d₃ can be leveraged in advanced NMR experiments to aid in structural assignment. It can also be used to assess the isotopic enrichment and positional integrity of the labels over time.

Summary and Recommendations

-

Storage: L-Serine-¹⁵N,d₃ should be stored at room temperature, protected from light and moisture in a tightly sealed container.

-

Stability: The chemical stability of L-Serine-¹⁵N,d₃ is expected to be identical to that of unlabeled L-Serine.

-

Degradation: Be aware of potential degradation through deamination, decarboxylation, and oxidation, especially under stress conditions.

-

Testing: For rigorous applications, a formal stability study following ICH guidelines is recommended. This should include the development and validation of a stability-indicating analytical method, such as HPLC or LC-MS/MS.

By adhering to these guidelines, researchers can ensure the long-term stability and integrity of L-Serine-¹⁵N,d₃, leading to more reliable and reproducible experimental outcomes.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Certificate of Analysis for L-Serine-¹⁵N,d₃

This technical guide provides a comprehensive overview of the typical data and methodologies presented in a Certificate of Analysis (CoA) for the isotopically labeled amino acid, L-Serine-¹⁵N,d₃. As CoAs are batch-specific, this document synthesizes representative data and detailed analytical protocols to serve as a thorough reference for researchers utilizing this compound in applications ranging from metabolic studies and proteomics to drug development.

L-Serine, labeled with stable isotopes such as Nitrogen-15 (¹⁵N) and Deuterium (²H or D), is a critical tool in mass spectrometry (MS) and nuclear magnetic resonance (NMR) based research.[1][2] It serves as an internal standard for precise quantification, a tracer for metabolic flux analysis, and a probe for structural biology studies.[2][3] The quality and characterization of this labeled compound are paramount for the accuracy and reproducibility of experimental results.

Quantitative Data Summary

The following tables summarize the typical specifications found on a CoA for L-Serine-¹⁵N,d₃ and similar isotopically labeled serine analogs. These values represent the key quality attributes of the compound.

Table 1: General Properties and Identification

| Parameter | Typical Specification |

| Compound Name | L-Serine-¹⁵N,d₃ (2,3,3-d₃) |

| Molecular Formula | C₃H₄D₃¹⁵NO₃ |

| Molecular Weight | 109.10 g/mol |

| CAS Number (Labeled) | Varies by labeling pattern |

| Appearance | White to off-white solid |

| Solubility | Soluble in water |

Table 2: Quality Control Specifications

| Test | Method | Typical Specification |

| Chemical Purity | HPLC/UPLC, ¹H-NMR | ≥98%[1] |

| Isotopic Enrichment (¹⁵N) | Mass Spectrometry (GC-MS or LC-MS/MS) | ≥98 atom % ¹⁵N |

| Isotopic Enrichment (D) | Mass Spectrometry (GC-MS or LC-MS/MS) | ≥98 atom % D |

| Enantiomeric Purity (L-isomer) | Chiral HPLC | ≥99% |

| Optical Rotation | Polarimetry | Conforms to reference |

| Water Content | Karl Fischer (KF) Titration | ≤1.0% |

| Residual Solvents | GC-HS | Conforms to USP <467> |

Experimental Protocols

Detailed methodologies are crucial for understanding how the quality control data is generated. Below are representative protocols for the key analytical tests performed.

This method determines the chemical purity of L-Serine by separating it from any potential impurities. As serine lacks a strong chromophore, direct UV detection is challenging, often necessitating pre-column derivatization or the use of alternative detectors.

-

Principle: The sample is separated on a reversed-phase HPLC column. Quantification is performed by comparing the peak area of the analyte to that of a certified reference standard.

-

Instrumentation: HPLC system with a UV-Vis or Fluorescence Detector.

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient system is used. A typical mobile phase for underivatized amino acids on a HILIC column could be a mixture of acetonitrile and a phosphate buffer (e.g., 2.5 mM potassium dihydrogen phosphate, pH 2.85) in a 75:25 ratio.

-

Flow Rate: 1.0 mL/min.

-

Detection:

-

With Derivatization: Pre-column derivatization with o-Phthaldialdehyde (OPA) allows for highly sensitive fluorescence detection (Excitation: 340 nm, Emission: 450 nm).

-

Without Derivatization: UV detection at a low wavelength (e.g., 210 nm) can be used, though it is less specific.

-

-

Sample Preparation: A solution of L-Serine-¹⁵N,d₃ is prepared in the mobile phase or a compatible solvent (e.g., water) at a concentration of approximately 1 mg/mL.

-

Procedure:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject a known volume (e.g., 10 µL) of the sample solution.

-

Record the chromatogram for a sufficient runtime to allow for the elution of all potential impurities.

-

Calculate the purity by the area normalization method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

-

This method ensures the compound is the correct stereoisomer (L-Serine) and quantifies the amount of the D-enantiomer present.

-

Principle: The enantiomers are separated on a chiral stationary phase (CSP) that interacts differently with the L- and D-isomers.

-

Instrumentation: HPLC system with a UV detector.

-

Column: A crown-ether or teicoplanin-based chiral column is effective for underivatized amino acids. For example, an Astec® CHIROBIOTIC® TAG column (25 cm x 4.6 mm, 5 µm).

-

Mobile Phase: A simple mobile phase of 70:30 (v/v) water:acetonitrile can be effective. Alternatively, for crown-ether columns, a mobile phase of 84% MeOH / 16% H₂O with 5 mM perchloric acid can be used.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection: UV at 210 nm.

-

Sample Preparation: Prepare a 1 mg/mL solution of the sample in the mobile phase or methanol.

-

Procedure:

-

Equilibrate the column with the mobile phase.

-

Inject the sample solution (e.g., 5 µL).

-

Identify the peaks corresponding to L- and D-Serine based on the retention time of reference standards.

-

Calculate the enantiomeric purity: Enantiomeric Purity (%) = (Area of L-Serine Peak / (Area of L-Serine Peak + Area of D-Serine Peak)) x 100.

-

This is the most critical analysis for an isotopically labeled compound, confirming the percentage of molecules that contain the heavy isotopes (¹⁵N and D).

-

Principle: The compound is ionized and its mass-to-charge ratio (m/z) is measured. The relative abundance of the ion corresponding to the labeled compound (M+4 for L-Serine-¹⁵N,d₃) versus the unlabeled compound (M+0) and other isotopic variants is used to calculate the enrichment. GC-MS is often preferred for amino acids due to their volatility after derivatization.

-

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

Derivatization: Amino acids must be derivatized to increase their volatility. A common method is the formation of tert-butyldimethylsilyl (TBDMS) derivatives.

-

GC Conditions:

-

Column: A non-polar capillary column such as a DB-5ms or HP-5ms.

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) to monitor the m/z fragments corresponding to both the labeled and unlabeled analyte.

-

-

Procedure:

-

Derivatize a known amount of the L-Serine-¹⁵N,d₃ sample.

-

Inject the derivatized sample into the GC-MS.

-

Acquire the mass spectrum, focusing on the molecular ion cluster or a significant fragment containing the nitrogen and deuterium atoms.

-

Calculate the isotopic enrichment by comparing the ion intensities of the fully labeled species to the sum of intensities of all isotopic species in the cluster.

-

Visualized Workflows and Pathways

Diagrams provide a clear visual representation of complex processes. The following workflows are generated using the DOT language for Graphviz.

References

Commercial Suppliers and Technical Applications of L-Serine-¹⁵N,d₃: An In-depth Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and applications of L-Serine-¹⁵N,d₃, an isotopically labeled amino acid crucial for research in proteomics, metabolomics, and drug development. This document details commercial supplier specifications, experimental considerations, and relevant biochemical pathways.

Commercial Availability of L-Serine-¹⁵N,d₃ and Related Isotopologues

The selection of a suitable isotopically labeled L-serine standard is critical for the accuracy and reproducibility of experimental results. Researchers should consider isotopic purity, chemical purity, and the specific labeling pattern required for their application. Below is a comparative table of major commercial suppliers for L-Serine-¹⁵N,d₃ and other relevant L-serine isotopologues.

| Supplier | Product Name | Catalog Number (Example) | Isotopic Enrichment | Chemical Purity | Available Quantities |

| Cambridge Isotope Laboratories | L-Serine (2,3,3-D₃, 98%; ¹⁵N, 98%) | DNLM-6863-0.25 | D, 98%; ¹⁵N, 98% | ≥98% | 0.25 g |

| L-Serine (¹³C₃, 99%; ¹⁵N, 99%) | CNLM-474-H-0.1 | ¹³C, 99%; ¹⁵N, 99% | ≥98% | 0.1 g | |

| Sigma-Aldrich (Merck) | L-Serine-¹⁵N | 609021 | ¹⁵N, 98 atom % | ≥98% (CP) | 500 mg |

| L-Serine-¹³C₃,¹⁵N | 749915 | ¹³C, 98 atom %; ¹⁵N, 98 atom % | 95% (CP) | 50 mg, 250 mg | |

| MedchemExpress | L-Serine-¹⁵N,d₃ | HY-N0650S9 | Not specified | Not specified | 1 mg, 5 mg |

| Vulcanchem | L-SERINE (13C3,D3,15N) | VC3684246 | ¹³C, 97-99%; D, 97-99%; ¹⁵N, 97-99% | Not specified | Inquire |

Note: Product availability and specifications are subject to change. Please refer to the supplier's website for the most current information and to request a Certificate of Analysis (CoA) for detailed lot-specific data.[1]

Synthesis and Quality Control of Isotopically Labeled L-Serine

The synthesis of isotopically labeled amino acids such as L-Serine-¹⁵N,d₃ is a complex process that can be achieved through chemical synthesis or enzymatic methods.[2]

-

Chemical Synthesis: This approach offers precise control over the incorporation of isotopes at specific atomic positions.[3] For L-Serine-¹⁵N,d₃, this would involve stereoselective methods to introduce deuterium at the C2 and C3 positions and the ¹⁵N isotope at the amino group. The synthesis of L-serine stereospecifically labeled with deuterium at the C-3 position has been reported, involving a Baeyer-Villiger oxidation of a corresponding labeled aspartic acid derivative.[4]

-

Enzymatic Synthesis: Biocatalytic methods provide high stereospecificity. For example, L-serine can be synthesized from glycine and formaldehyde using serine hydroxymethyl transferase (SHMT). An enzymatic method for the synthesis of L-[¹⁵N]serine from the corresponding α-ketoacid using NAD-dependent amino acid dehydrogenases has been described.

Quality Control: Reputable suppliers employ rigorous quality control measures to ensure the identity, purity, and isotopic enrichment of their products. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and the position of isotopic labels.

-

Mass Spectrometry (MS): To verify the molecular weight and determine the isotopic enrichment.

-

High-Performance Liquid Chromatography (HPLC): To assess the chemical purity.

A Certificate of Analysis (CoA) should be obtained from the supplier, which provides lot-specific data on these quality control parameters.

Experimental Applications and Protocols

L-Serine-¹⁵N,d₃ is a valuable tracer for a variety of applications in life sciences research, particularly in mass spectrometry-based proteomics and metabolomics.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Quantitative Proteomics

SILAC is a powerful technique for the quantitative analysis of protein expression levels between different cell populations. In a typical SILAC experiment, one population of cells is grown in a "heavy" medium containing an isotopically labeled essential amino acid, while the control population is grown in a "light" medium with the natural amino acid. For non-essential amino acids like serine, a serine/glycine-free medium is used, supplemented with either the light or heavy version.

Generalized SILAC Protocol using L-Serine-¹⁵N,d₃:

-

Cell Culture: Culture cells in a custom serine- and glycine-free DMEM or RPMI 1640 medium supplemented with dialyzed fetal bovine serum. For the "heavy" condition, supplement the medium with L-Serine-¹⁵N,d₃. For the "light" condition, supplement with natural L-serine.

-

Metabolic Labeling: Grow the cells for at least five to six cell divisions to ensure complete incorporation of the labeled amino acid into the proteome.

-

Experimental Treatment: Apply the experimental conditions (e.g., drug treatment) to one of the cell populations.

-

Sample Pooling and Lysis: Harvest and combine equal numbers of cells from the "light" and "heavy" populations. Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Protein Digestion: Denature, reduce, and alkylate the proteins, followed by enzymatic digestion (e.g., with trypsin) to generate peptides.

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass difference between the heavy and light peptide pairs allows for their relative quantification.

Metabolic Flux Analysis (MFA)

MFA is used to quantify the rates of metabolic reactions within a biological system. Stable isotope tracers like L-Serine-¹⁵N,d₃ are introduced, and the distribution of the isotopes in downstream metabolites is measured.

Generalized Metabolic Flux Analysis Workflow:

Sample Preparation for Mass Spectrometry

Proper sample preparation is crucial for obtaining high-quality mass spectrometry data. This typically involves protein extraction, reduction of disulfide bonds, alkylation of free thiols, and enzymatic digestion. For metabolomics, rapid quenching of metabolic activity and efficient extraction of metabolites are key.

General Protein Sample Preparation Workflow for LC-MS/MS:

L-Serine Metabolism in Cancer

Serine metabolism is often dysregulated in cancer cells to support their high proliferation rates. The de novo synthesis of serine from the glycolytic intermediate 3-phosphoglycerate is frequently upregulated. Serine provides precursors for the synthesis of proteins, nucleotides, and lipids, and plays a crucial role in maintaining cellular redox balance. This makes the enzymes in the serine synthesis pathway attractive targets for cancer therapy.

Simplified Serine Metabolism Pathway in Cancer Cells:

Conclusion

L-Serine-¹⁵N,d₃ and related isotopologues are indispensable tools for researchers in drug development and life sciences. Their use in techniques like SILAC and MFA provides deep insights into cellular physiology and pathology. The selection of a high-quality standard from a reliable commercial supplier, coupled with robust experimental design and sample preparation, is paramount for generating accurate and reproducible data. Understanding the central role of serine metabolism, particularly in diseases like cancer, opens avenues for novel therapeutic interventions.

References

- 1. L -Serine certified reference material, TraceCERT 56-45-1 [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of L-serine stereospecifically labelled at C-3 with deuterium - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

The Nexus of Metabolism and Isotope Tracing: A Technical Guide to Stable Isotopes in Metabolomics

For Researchers, Scientists, and Drug Development Professionals

The burgeoning field of metabolomics, which seeks to comprehensively identify and quantify the small molecule repertoire of a biological system, has been profoundly advanced by the application of stable isotope tracing. This technique, which employs non-radioactive isotopes to tag and track molecules through intricate metabolic networks, offers an unparalleled window into the dynamic nature of cellular biochemistry. This in-depth technical guide provides a comprehensive overview of the principles, experimental protocols, data analysis strategies, and applications of stable isotopes in metabolomics, with a particular focus on their utility in drug discovery and development. By providing a detailed roadmap for researchers, this guide aims to facilitate the robust application of stable isotope-resolved metabolomics to unravel the complexities of cellular metabolism in health and disease.

Core Principles: Unveiling Metabolic Dynamics with Stable Isotopes

At its core, stable isotope tracing involves the introduction of a substrate enriched with a heavy, non-radioactive isotope—most commonly Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (²H)—into a biological system.[1] These labeled substrates, or "tracers," are metabolized by cells, and the heavy isotopes are incorporated into downstream metabolites.[1] By using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can detect and quantify the incorporation of these stable isotopes, thereby tracing the flow of atoms through metabolic pathways.[2][3] This allows for the elucidation of pathway activity, the identification of novel metabolic routes, and the quantification of metabolic fluxes—the rates of turnover of metabolites through a pathway.[1]

Stable Isotope-Resolved Metabolomics (SIRM) combines the principles of stable isotope labeling with high-resolution metabolomics analysis, enabling the precise tracking of atoms through complex metabolic networks. This powerful approach provides a dynamic view of metabolism that is not attainable with traditional metabolomics, which offers only a static snapshot of metabolite levels.

Key Applications in Research and Drug Development

The applications of stable isotope metabolomics are vast and continue to expand. In basic research, it is instrumental in:

-

Mapping Metabolic Pathways: Tracing the fate of labeled substrates allows for the confirmation of known metabolic pathways and the discovery of novel ones.

-

Elucidating Disease Mechanisms: By comparing metabolic fluxes in healthy versus diseased states, researchers can identify metabolic reprogramming associated with various pathologies, including cancer, metabolic syndrome, and neurodegenerative diseases.

-

Understanding Cellular Physiology: Stable isotope tracing helps to understand how cells respond to genetic perturbations, environmental stimuli, and developmental cues.

In the realm of drug development, stable isotope-assisted metabolomics is a critical tool for:

-

Target Identification and Validation: Identifying metabolic pathways that are essential for disease progression can reveal novel drug targets.

-

Mechanism of Action Studies: Observing how a drug candidate perturbs metabolic fluxes can elucidate its mechanism of action.

-

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Labeled compounds are used to study the absorption, distribution, metabolism, and excretion (ADME) of drugs.

-

Biomarker Discovery: Identifying metabolic signatures associated with drug response or toxicity can lead to the development of predictive biomarkers.

Experimental Design and Protocols

A successful stable isotope tracing experiment requires careful planning and execution. The general workflow involves selecting an appropriate tracer, labeling cells or organisms, quenching metabolism, extracting metabolites, and analyzing the samples using mass spectrometry or NMR.

Experimental Workflow for Stable Isotope Tracing

References

The Central Role of L-Serine in Cellular Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-serine, a non-essential amino acid, stands at the crossroads of cellular metabolism, playing a pivotal role in a vast array of biosynthetic and signaling pathways.[1] Its metabolism is intricately linked to cell proliferation, nucleotide synthesis, lipid metabolism, and neurotransmission.[2][3][4] Dysregulation of L-serine metabolism has been implicated in numerous pathologies, including cancer and neurological disorders, making it a compelling area of investigation for therapeutic development. This technical guide provides an in-depth exploration of the multifaceted role of L-serine in cellular metabolism, offering a comprehensive resource for researchers, scientists, and drug development professionals. We delve into the core metabolic pathways involving L-serine, present quantitative data for key metabolic parameters, provide detailed experimental protocols for studying L-serine metabolism, and visualize complex pathways and workflows using Graphviz diagrams.

L-Serine Metabolism: A Nexus of Biosynthetic Pathways

L-serine can be acquired by cells through dietary intake or synthesized de novo from the glycolytic intermediate 3-phosphoglycerate (3-PG). This endogenous synthesis pathway, known as the phosphorylated pathway, is a three-step enzymatic process crucial for cellular proliferation, particularly in cancer cells which often exhibit upregulated L-serine synthesis.

L-Serine Biosynthesis: The Phosphorylated Pathway

The de novo synthesis of L-serine occurs through the sequential action of three enzymes:

-

Phosphoglycerate Dehydrogenase (PHGDH): This NAD+-dependent enzyme catalyzes the oxidation of 3-PG to 3-phosphohydroxypyruvate (3-PHP), the first and rate-limiting step of the pathway.

-

Phosphoserine Aminotransferase (PSAT): PSAT catalyzes the transamination of 3-PHP using glutamate as a nitrogen donor to produce O-phospho-L-serine (OPS) and α-ketoglutarate.

-

Phosphoserine Phosphatase (PSP): The final step involves the dephosphorylation of OPS by PSP to yield L-serine.

Catabolism and Interconversion

L-serine can be catabolized to pyruvate through the action of serine dehydratase. It is also reversibly interconverted with glycine by the enzyme serine hydroxymethyltransferase (SHMT), a key reaction that links L-serine metabolism to one-carbon metabolism.

Contribution to One-Carbon Metabolism and Nucleotide Synthesis

L-serine is a major donor of one-carbon units to the folate cycle. The conversion of L-serine to glycine by SHMT generates 5,10-methylenetetrahydrofolate, a critical one-carbon donor for the synthesis of purines and thymidylate, the building blocks of DNA and RNA. This metabolic link underscores the essential role of L-serine in supporting the high proliferative rates of cancer cells.

Role in Lipid Synthesis

L-serine is a crucial precursor for the synthesis of two major classes of lipids: sphingolipids and phospholipids.

-

Sphingolipids: The condensation of L-serine with palmitoyl-CoA, catalyzed by serine palmitoyltransferase (SPT), is the first and rate-limiting step in the de novo synthesis of sphingolipids. Sphingolipids are essential components of cell membranes and are involved in signal transduction.

-

Phospholipids: L-serine is a precursor for the synthesis of phosphatidylserine, an important component of the inner leaflet of the plasma membrane involved in signaling and apoptosis.

Quantitative Data on L-Serine Metabolism

The following tables summarize key quantitative data related to L-serine metabolism, providing a valuable resource for comparative analysis.

Table 1: Enzyme Kinetics of the L-Serine Biosynthesis Pathway

| Enzyme | Substrate | Km (µM) | Vmax or kcat | Organism/Tissue | Reference |

| PHGDH | 3-Phosphoglycerate | ~20-200 | Varies | Human | |

| NAD+ | ~10-100 | Varies | Human | ||

| PSAT | 3-Phosphohydroxypyruvate | 11 | 24 s-1 (kcat) | Human | |

| L-Glutamate | 70 | 24 s-1 (kcat) | Human | ||

| O-Phospho-L-serine | 30 | - | Human | ||

| α-Ketoglutarate | 30 | - | Human | ||

| PSP | O-Phospho-L-serine | 36 | - | Human Brain | |

| O-Phospho-D-serine | 100 | - | Human Brain |

Table 2: Intracellular Concentrations of L-Serine and Glycine

| Cell Line/Tissue | Condition | L-Serine Concentration | Glycine Concentration | Reference |

| MCF-10A (Normal Breast) | Standard Culture | Lower | Lower | |

| MCF-7 (Breast Cancer) | Standard Culture | Higher | Higher | |

| NCI-60 Cell Lines | Rapidly Proliferating | Consumed from media | Consumed from media | |

| NCI-60 Cell Lines | Slowly Proliferating | Released into media | Released into media | |

| Human Plasma | Healthy | 53-262 µM | - | |

| Human Brain | Healthy Adult | Varies by region | Varies by region |

Table 3: Metabolic Flux of L-Serine

| Pathway | Flux Measurement | Cell Type/Organism | Condition | Flux Rate | Reference |

| Serine to Glycine | Whole-body flux | Healthy Humans | - | ~41% of total glycine flux | |

| Serine to Sphingolipids | 14C-serine incorporation | Aneuploid Yeast | - | Increased incorporation | |

| Glucose to Serine to Purines | 13C-glucose tracing | Human NSCLC tissues | - | Preferred pathway over exogenous serine | |

| Serine to Pyruvate | 14C-serine tracing | L. lactis | Cometabolism with glucose | 72% of initial L-serine flux |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of L-serine in cellular metabolism.

Phosphoglycerate Dehydrogenase (PHGDH) Activity Assay (Colorimetric)

This assay measures the activity of PHGDH by monitoring the production of NADH.

Materials:

-

PHGDH Assay Buffer

-

3-Phosphoglycerate (3-PG) substrate solution

-

NAD+ solution

-

Diaphorase

-

Resazurin solution

-

NADH standard solution

-

96-well clear bottom plate

-

Plate reader capable of measuring absorbance at 570 nm

Procedure:

-

Sample Preparation:

-

Homogenize tissue or lyse cells in ice-cold PHGDH Assay Buffer.

-

Centrifuge to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration of the lysate.

-

-

Reaction Setup:

-

Prepare a reaction master mix containing PHGDH Assay Buffer, 3-PG, NAD+, diaphorase, and resazurin.

-

Add the master mix to the wells of a 96-well plate.

-

Add the cell or tissue lysate to the wells to initiate the reaction. Include a no-substrate control.

-

Prepare a standard curve using the NADH standard solution.

-

-

Measurement:

-

Immediately measure the absorbance at 570 nm in a kinetic mode at 37°C for a set period (e.g., 30-60 minutes).

-

-

Data Analysis:

-

Calculate the rate of change in absorbance over time for each sample.

-

Use the NADH standard curve to convert the absorbance change to the amount of NADH produced.

-

Express PHGDH activity as nmol of NADH produced per minute per mg of protein.

-

References

Methodological & Application

Application Notes and Protocols for Tracing Serine Metabolism in Neurons using L-Serine-¹⁵N,d₃

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the stable isotope-labeled amino acid, L-Serine-¹⁵N,d₃, to trace the intricate pathways of serine metabolism within neuronal cells. The methodologies outlined herein are designed to enable researchers to quantitatively assess the flux of serine into key metabolic routes, including one-carbon metabolism, neurotransmitter synthesis, and phospholipid production. The protocols are intended for use by individuals with experience in cell culture, metabolic labeling, and mass spectrometry.

Introduction to Neuronal Serine Metabolism

Serine is a non-essential amino acid that plays a central role in the metabolism of the central nervous system. In the brain, L-serine is predominantly synthesized by astrocytes from the glycolytic intermediate 3-phosphoglycerate.[1] This astrocytic L-serine is then shuttled to neurons, which have a limited capacity for de novo serine synthesis.[2][3]

Once inside the neuron, L-serine serves as a precursor for a multitude of critical biomolecules:

-

D-Serine: Neurons can convert L-serine to D-serine, a key co-agonist of N-methyl-D-aspartate (NMDA) receptors, which are crucial for synaptic plasticity, learning, and memory.[2][3]

-

Glycine: Through the action of serine hydroxymethyltransferase (SHMT), L-serine is converted to glycine, another important neurotransmitter and a key component of the one-carbon metabolic network.

-

One-Carbon Metabolism: The conversion of L-serine to glycine provides one-carbon units to the folate and methionine cycles, which are essential for the synthesis of nucleotides (purines and thymidylate), and for methylation reactions.

-

Phospholipids and Sphingolipids: Serine is a backbone for the synthesis of phosphatidylserine and sphingolipids, which are critical components of neuronal membranes.

Given the central role of serine metabolism in neuronal function, dysregulation of these pathways has been implicated in a range of neurological disorders. Therefore, the ability to trace and quantify the metabolic fate of serine in neurons is a valuable tool for understanding disease pathogenesis and for the development of novel therapeutic strategies.

Principle of L-Serine-¹⁵N,d₃ Tracing

L-Serine-¹⁵N,d₃ is a stable isotope-labeled version of L-serine. It contains one ¹⁵N atom in the amino group and three deuterium (d₃) atoms on the carbon backbone. When primary neurons are cultured in a medium containing L-Serine-¹⁵N,d₃, they will take up and metabolize this labeled serine. The ¹⁵N and d₃ labels will be incorporated into downstream metabolites, allowing for their detection and quantification by mass spectrometry. This technique, known as stable isotope tracing or metabolic flux analysis, provides a dynamic view of serine metabolism.

Experimental Workflow

The general workflow for a serine tracing experiment in neurons using L-Serine-¹⁵N,d₃ is as follows:

Detailed Experimental Protocols

Protocol 1: Culture and Labeling of Primary Cortical Neurons

Materials:

-

Primary cortical neurons

-

Neurobasal medium supplemented with B27 and GlutaMAX

-

L-Serine-¹⁵N,d₃ (Cambridge Isotope Laboratories, Inc. or equivalent)

-

Phosphate-buffered saline (PBS)

-

Cell culture plates

Procedure:

-

Cell Seeding: Plate primary cortical neurons on poly-D-lysine coated plates at a desired density.

-

Cell Culture: Culture the neurons in complete Neurobasal medium at 37°C in a humidified incubator with 5% CO₂. Allow the neurons to mature for at least 7 days in vitro (DIV) before commencing the labeling experiment.

-

Labeling Medium Preparation: Prepare fresh Neurobasal medium without L-serine. Supplement this medium with L-Serine-¹⁵N,d₃ to a final concentration that is similar to the physiological concentration of serine in the brain (typically in the range of 100-300 µM).

-

Metabolic Labeling:

-

Aspirate the culture medium from the neuronal cultures.

-

Gently wash the cells once with pre-warmed sterile PBS.

-

Add the pre-warmed labeling medium to the cells.

-

Incubate the cells for a defined period. The incubation time will depend on the specific metabolic pathway being investigated and should be optimized. For rapid metabolic processes, a time course of minutes to a few hours may be appropriate. For pathways with slower turnover, longer incubation times (e.g., 24 hours) may be necessary.

-

Protocol 2: Metabolite Extraction from Neuronal Cultures

Materials:

-

Ice-cold 0.9% NaCl solution

-

Ice-cold 80% methanol (LC-MS grade)

-

Cell scraper

-

Microcentrifuge tubes

-

Centrifuge capable of 4°C operation

Procedure:

-

Quenching Metabolism:

-

Place the cell culture plate on ice.

-

Quickly aspirate the labeling medium.

-

Immediately wash the cells twice with ice-cold 0.9% NaCl to remove any remaining labeling medium.

-

-

Metabolite Extraction:

-

Add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer (e.g., 500 µL for a well of a 12-well plate).

-

Incubate the plate on a rocking platform at 4°C for 15 minutes to allow for metabolite extraction.

-

Scrape the cells from the plate using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

-

Sample Clarification:

-

Centrifuge the cell lysate at 16,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

-

Carefully transfer the supernatant, which contains the extracted metabolites, to a new pre-chilled microcentrifuge tube.

-

-

Sample Storage: Store the metabolite extracts at -80°C until analysis.

Protocol 3: LC-MS/MS Analysis of L-Serine-¹⁵N,d₃ and its Metabolites

Instrumentation:

-

A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer.

Chromatographic Conditions (Example for HILIC):

-

Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column suitable for the separation of polar metabolites.

-

Mobile Phase A: Acetonitrile with 0.1% formic acid.

-

Mobile Phase B: Water with 0.1% formic acid.

-

Gradient: A gradient from high organic to high aqueous mobile phase to elute polar compounds.

-

Flow Rate: A typical flow rate for a standard analytical column would be in the range of 0.2-0.5 mL/min.

-

Column Temperature: 40°C.

Mass Spectrometry Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted analysis on a triple quadrupole mass spectrometer, or full scan with targeted MS/MS on a high-resolution instrument.

-

MRM Transitions: Specific precursor-to-product ion transitions for L-Serine-¹⁵N,d₃ and its expected labeled metabolites need to be determined. The transitions will be based on the mass of the labeled parent ion and its characteristic fragment ions.

Data Analysis:

-

Peak Integration: Integrate the chromatographic peaks for each metabolite and its isotopologues.

-

Isotopologue Distribution: Determine the relative abundance of each isotopologue (e.g., M+0, M+1, M+2, etc.) for each metabolite.

-

Fractional Enrichment: Calculate the fractional enrichment of the label in each metabolite pool. This is typically calculated as the sum of the intensities of all labeled isotopologues divided by the sum of the intensities of all isotopologues (labeled and unlabeled).

-

Metabolic Flux Calculation: For a more in-depth analysis, the fractional enrichment data can be used in metabolic flux analysis (MFA) software to calculate the relative or absolute rates of metabolic reactions.

Quantitative Data Presentation

The following tables provide a hypothetical example of the kind of quantitative data that can be obtained from an L-Serine-¹⁵N,d₃ tracing experiment in primary neurons. The data represents the fractional enrichment of ¹⁵N in key metabolites of serine metabolism after 24 hours of labeling.

Table 1: Fractional Enrichment of ¹⁵N in Serine and Glycine

| Metabolite | Unlabeled (M+0) | ¹⁵N-labeled (M+1) | Fractional Enrichment (%) |

| Serine | 10.5 ± 1.2 | 89.5 ± 1.2 | 89.5 |

| Glycine | 45.3 ± 3.1 | 54.7 ± 3.1 | 54.7 |

Table 2: Fractional Enrichment of ¹⁵N in One-Carbon Metabolism Intermediates

| Metabolite | Unlabeled (M+0) | ¹⁵N-labeled (M+1) | Fractional Enrichment (%) |

| 5,10-Methylene-THF | 60.1 ± 4.5 | 39.9 ± 4.5 | 39.9 |